An In-depth Technical Guide to 4'-Bromo-[1,1'-biphenyl]-2-ol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4'-Bromo-[1,1'-biphenyl]-2-ol: Properties, Synthesis, and Applications
Introduction
4'-Bromo-[1,1'-biphenyl]-2-ol (CAS No. 21849-89-8) is a substituted biphenyl compound of significant interest to the scientific community, particularly those in medicinal chemistry, organic synthesis, and materials science. Its structure, featuring a biphenyl backbone with a hydroxyl group at the 2-position and a bromine atom at the 4'-position, provides a unique combination of reactivity and structural rigidity.[1] The hydroxyl group acts as a key functional handle and influences the molecule's solubility and potential for hydrogen bonding, while the bromine atom serves as a versatile site for further chemical modifications, such as cross-coupling reactions.[1][2] This guide offers a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this valuable chemical intermediate, providing researchers and drug development professionals with the technical insights required for its effective utilization.
Physicochemical and Structural Properties
The distinct arrangement of the phenyl rings and the specific placement of the hydroxyl and bromo substituents define the compound's physical and chemical behavior. The presence of the hydroxyl group contributes to its phenolic character, while the bromine atom introduces electrophilic properties.[1]
| Property | Value | Source(s) |
| CAS Number | 21849-89-8 | [1] |
| Molecular Formula | C₁₂H₉BrO | [3][4] |
| Molecular Weight | 249.10 g/mol | [3][4] |
| Appearance | Powder, crystals, or chunks | |
| Melting Point | 164-166 °C (for the similar isomer 4'-bromo-[1,1'-biphenyl]-4-ol) | [2] |
| SMILES String | Oc1ccccc1-c2ccc(Br)cc2 | |
| InChI Key | ARUBXNBYMCVENE-UHFFFAOYSA-N (for 4'-bromo-[1,1'-biphenyl]-4-ol) |
Note: Some physical data, like the melting point, is referenced from the closely related isomer 4'-Bromo-[1,1'-biphenyl]-4-ol due to a lack of specific data for the 2-ol isomer in the provided search results. Researchers should verify the properties for their specific sample.
Synthesis via Suzuki-Miyaura Cross-Coupling
The most prominent and efficient method for constructing the biphenyl scaffold of 4'-Bromo-[1,1'-biphenyl]-2-ol is the Suzuki-Miyaura cross-coupling reaction.[5][6] This palladium-catalyzed reaction forms a carbon-carbon single bond by coupling an organoboron species with an organohalide.[5][7] For the synthesis of the title compound, this typically involves the reaction of a boronic acid (or its ester) with an aryl halide in the presence of a palladium catalyst and a base.
Causality in Experimental Design: The choice of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand) is critical as it facilitates the catalytic cycle. The base (e.g., Na₂CO₃, K₂CO₃, or KF) is essential for the activation of the boronic acid, which enhances the polarization of the organic ligand and promotes the transmetalation step.[8] The solvent system, often a mixture of an organic solvent like toluene or dioxane and an aqueous solution for the base, is chosen to ensure the solubility of all reactants.
Catalytic Cycle
The mechanism of the Suzuki reaction proceeds through three key steps:[6]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 2-bromophenol or 1-bromo-4-iodobenzene) to form a Pd(II) complex.
-
Transmetalation: The organic group from the activated organoboron species (e.g., 4-bromophenylboronic acid) is transferred to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biphenyl product, regenerating the Pd(0) catalyst to continue the cycle.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Synthesis Protocol
This protocol is a representative example for a Suzuki coupling reaction to synthesize a biaryl compound and should be adapted and optimized for the specific synthesis of 4'-Bromo-[1,1'-biphenyl]-2-ol.
-
Inert Atmosphere: To a flame-dried round-bottom flask, add the aryl halide (e.g., 2-bromophenol, 1.0 mmol), the arylboronic acid (e.g., 4-bromophenylboronic acid, 1.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Solvent and Base Addition: Equip the flask with a condenser and purge with an inert gas (Nitrogen or Argon). Add the solvent (e.g., 10 mL of toluene) and the aqueous base solution (e.g., 2M Na₂CO₃, 5 mL).
-
Reaction Heating: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.[9] The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and transfer to a separatory funnel.[9]
-
Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and brine (2 x 15 mL).[9]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 4'-Bromo-[1,1'-biphenyl]-2-ol.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure.
| Technique | Expected Observations |
| ¹H NMR | Aromatic region (approx. 6.8-7.6 ppm) will show a complex set of multiplets corresponding to the 8 distinct aromatic protons. A broad singlet for the hydroxyl (-OH) proton will also be present, which can be confirmed by D₂O exchange. |
| IR Spectroscopy | - Broad absorption band around 3200-3600 cm⁻¹ (O-H stretch of the hydroxyl group).- Sharp peaks around 3000-3100 cm⁻¹ (aromatic C-H stretch).- Bands in the 1450-1600 cm⁻¹ region (aromatic C=C ring stretching).- A strong absorption around 1000-1100 cm⁻¹ (C-Br stretch). |
| Mass Spec. | The mass spectrum will exhibit a characteristic pair of molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity.[10] This pattern is the definitive signature of a monobrominated compound, arising from the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br.[10] |
Chemical Reactivity and Synthetic Utility
4'-Bromo-[1,1'-biphenyl]-2-ol possesses two primary sites of reactivity, making it a highly versatile building block in multi-step organic synthesis.
Caption: Key reactive sites of 4'-Bromo-[1,1'-biphenyl]-2-ol.
-
The Phenolic Hydroxyl Group: The -OH group can undergo typical reactions of phenols. For example, it can be deprotonated with a base and subsequently alkylated to form ethers. A similar compound, 4'-Bromo-[1,1'-biphenyl]-4-ol, has been shown to react with 1-bromopentane in the presence of potassium carbonate to yield the corresponding pentyloxy-biphenyl derivative.[11] It can also be acylated to form esters. This functional group is crucial for introducing new moieties or for modulating the compound's physicochemical properties, such as lipophilicity.
-
The Aryl Bromide: The bromine atom at the 4'-position is an excellent leaving group for further palladium-catalyzed cross-coupling reactions. This allows for the sequential and controlled construction of more complex, unsymmetrical biaryl or poly-aryl systems. This reactivity is fundamental to its role as a building block in the synthesis of complex organic molecules for pharmaceuticals and advanced materials.[2]
Applications in Drug Discovery and Materials Science
The biphenyl scaffold is a privileged structure in medicinal chemistry, often found in pharmacologically active compounds. It provides a semi-rigid framework that can effectively orient functional groups into the binding pockets of biological targets.
-
Pharmaceutical and Agrochemical Intermediate: 4'-Bromo-[1,1'-biphenyl]-2-ol serves as a key starting material for synthesizing a wide range of therapeutic agents and agrochemicals.[2][12][13] The ability to functionalize both the hydroxyl and bromo positions allows for the creation of diverse chemical libraries for high-throughput screening in drug discovery programs.[14]
-
Materials Science: This compound and its derivatives are utilized in the development of advanced materials.[2] Specifically, they are building blocks for liquid crystals, polymers, and coatings where the rigid biphenyl core contributes to desirable thermal and optical properties.[12][13]
Safety and Handling
Proper handling of 4'-Bromo-[1,1'-biphenyl]-2-ol is crucial. Based on safety data for closely related brominated biphenyl compounds, appropriate precautions should be taken.
| Hazard Information | Precautionary Measures |
| GHS Classifications | - Skin Irritation[4]- Serious Eye Irritation/Damage[4][15]- May cause respiratory irritation (STOT SE 3)[15] |
| Signal Word | Warning |
| Personal Protective Equipment (PPE) | - Wear protective gloves, protective clothing, and eye/face protection.[15][16]- Use a dust mask (e.g., N95) or ensure work is done in a well-ventilated area or fume hood.[17] |
| Handling | - Avoid breathing dust/fumes.[15][16]- Wash hands and any exposed skin thoroughly after handling.[15][17]- Do not eat, drink, or smoke when using this product.[17][18] |
| Storage | - Store in a well-ventilated place.[16][17]- Keep container tightly closed.[16][17]- Store locked up.[16][17]- Store at room temperature in a dry place.[11] |
| First Aid | - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15][16][17]- Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[15][16]- Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[15][16][17] |
Conclusion
4'-Bromo-[1,1'-biphenyl]-2-ol is a synthetically valuable compound characterized by its dual reactivity. The strategic placement of the hydroxyl and bromo functional groups on the rigid biphenyl core makes it an indispensable building block for creating complex molecular architectures. Its synthesis is readily achieved through robust methods like the Suzuki-Miyaura coupling. A thorough understanding of its chemical properties, reactivity, and handling requirements enables researchers in drug discovery and materials science to fully exploit its potential for innovation.
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2-Bromo-4-phenylphenol | C12H9BrO | CID 27297. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]
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